molecular formula C27H26N2O4S B10875402 N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]benzamide

N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]benzamide

Cat. No.: B10875402
M. Wt: 474.6 g/mol
InChI Key: KYLMCGQHJCJJMA-UHFFFAOYSA-N
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Description

N~1~-(3-BENZOYL-1,1-DIOXO-2-PENTYL-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)BENZAMIDE is a complex organic compound with a molecular formula of C27H26N2O4S. This compound features a benzothiazine core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of benzoyl and benzamide groups further enhances its chemical complexity and potential for diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-BENZOYL-1,1-DIOXO-2-PENTYL-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)BENZAMIDE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity final products .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-BENZOYL-1,1-DIOXO-2-PENTYL-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N~1~-(3-BENZOYL-1,1-DIOXO-2-PENTYL-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-BENZOYL-1,1-DIOXO-2-PENTYL-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Benzoyl-1,1-dioxo-2-pentyl-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl)-4-methylbenzamide
  • N-(3-Benzoyl-1,1-dioxo-2-pentyl-1,2-dihydro-1lambda~6~,2-benzothiazin-4-yl)-acetamide

Uniqueness

Compared to similar compounds, N1-(3-BENZOYL-1,1-DIOXO-2-PENTYL-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL)BENZAMIDE stands out due to its specific substitution pattern and the presence of both benzoyl and benzamide groups.

Properties

Molecular Formula

C27H26N2O4S

Molecular Weight

474.6 g/mol

IUPAC Name

N-(3-benzoyl-1,1-dioxo-2-pentyl-1λ6,2-benzothiazin-4-yl)benzamide

InChI

InChI=1S/C27H26N2O4S/c1-2-3-12-19-29-25(26(30)20-13-6-4-7-14-20)24(28-27(31)21-15-8-5-9-16-21)22-17-10-11-18-23(22)34(29,32)33/h4-11,13-18H,2-3,12,19H2,1H3,(H,28,31)

InChI Key

KYLMCGQHJCJJMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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